molecular formula C15H24N2O B15046709 3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine

3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine

Cat. No.: B15046709
M. Wt: 248.36 g/mol
InChI Key: QGMDYQKOJIOZAD-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine ( 1226299-72-4) is a piperazine-based compound with the molecular formula C15H24N2O and a molecular weight of 248.36 . This chemical structure is of significant interest in medicinal chemistry and neuroscience research, particularly for the development of novel central nervous system (CNS) active agents. Piperazine derivatives are frequently explored as key scaffolds in the design of ligands for various neurological targets . Research on structurally similar compounds has demonstrated potential anticonvulsant and antinociceptive (pain-blocking) properties in preclinical models, making this chemotype a valuable template for investigating new therapeutic pathways . Furthermore, the piperazine moiety is a common feature in many compounds that interact with neurotransmitter systems, including serotonin and dopamine receptors . For instance, related arylpiperazine structures have been investigated as serotonin receptor antagonists and reuptake inhibitors, which are mechanisms relevant to the study of depression and anxiety . The specific substitution pattern on this piperazine core, including the 3,3-dimethyl group and the 4-(isopropoxy)phenyl moiety, provides a unique profile for structure-activity relationship (SAR) studies aimed at optimizing affinity and selectivity for specific biological targets . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. All necessary quality control documentation and handling specifications are available upon request.

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

3,3-dimethyl-1-(4-propan-2-yloxyphenyl)piperazine

InChI

InChI=1S/C15H24N2O/c1-12(2)18-14-7-5-13(6-8-14)17-10-9-16-15(3,4)11-17/h5-8,12,16H,9-11H2,1-4H3

InChI Key

QGMDYQKOJIOZAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N2CCNC(C2)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine typically involves the reaction of 4-(propan-2-yloxy)aniline with 3,3-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Modifications

The target compound’s piperazine core is modified with a dimethyl group and an isopropoxyphenyl substituent. Below is a comparative analysis with structurally related piperazine derivatives:

Table 1: Structural and Pharmacological Comparison of Piperazine Derivatives
Compound Name/Reference Structural Highlights Biological Activity Key Findings/Activity Data
Target Compound 3,3-dimethylpiperazine, 4-isopropoxyphenyl Not explicitly reported Structural similarity to antipsychotic agents (e.g., Mazapertine)
Mazapertine Piperazine + isopropoxyphenyl + piperidinyl methanone Antipsychotic (assumed) Piperazine-isopropoxyphenyl linkage critical for CNS targeting
X-376 Piperazine + dichloro-fluorophenyl Anticancer (kinase inhibitor) Piperazine forms reactive iminium metabolites, linked to toxicity
Thiazole-piperazines Thiazole + piperazine bridge Anticancer (C6 glioma, A549) Compound 3f: IC50 ~4.6 µg/mL (C6 cells); heterocyclic substituents enhance activity
Thiophene Derivatives Thiophene + 4-chlorophenyl-piperazine A1 adenosine receptor enhancer 8f (4-Cl) and 8j (4-CF3) show highest binding affinity
Pseudovardenafil Piperidine replacing ethylpiperazine PDE5 inhibition (illegal additive) Piperazine substitution alters metabolic stability and potency

Substituent Effects on Activity and Pharmacokinetics

Piperazine Substitutions: Dimethyl Groups (Target Compound): Enhance metabolic stability by reducing oxidative deamination compared to unsubstituted piperazines (e.g., in hydroxyhongdenafil ). Electron-Withdrawing Groups: Chloro (8f ) or trifluoromethyl (8j ) substituents on phenyl rings improve receptor binding via hydrophobic interactions. Heterocyclic Linkages: Thiazole () or pyridazinone () cores increase anticancer activity compared to simple phenyl groups.

Methoxy groups (e.g., in serotonin receptor ligands ) favor π-stacking interactions but may reduce metabolic stability due to demethylation.

Dimethylpiperazine (target) may mitigate such reactivity, improving safety profiles.

Biological Activity

3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine is a synthetic compound categorized under piperazine derivatives. Its unique chemical structure, featuring a piperazine ring with specific substitutions, is believed to confer significant biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C16H24N2O\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}

Synthesis Pathways

The synthesis of 3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine typically involves multi-step organic reactions. The synthesis routes may vary based on desired yields and purity levels. The initial steps often include the formation of the piperazine ring followed by the introduction of the propan-2-yloxy group and methyl substitutions at the 3-position.

Pharmacological Properties

Research indicates that compounds similar to 3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine exhibit diverse biological activities, particularly in neuropharmacology. Key findings include:

  • Modulation of Fatty Acid Amide Hydrolase : Some studies suggest that this compound may act as a modulator of fatty acid amide hydrolase, which is relevant for treating anxiety and pain-related disorders.
  • Binding Affinity : Interaction studies highlight its binding affinity to various receptors, including dopamine receptors. This suggests potential applications in treating conditions such as depression and anxiety by modulating dopaminergic pathways.

Case Studies

  • Dopamine Receptor Interaction :
    • A study conducted on similar piperazine derivatives indicated that modifications to the piperazine structure could enhance selectivity for dopamine receptor subtypes (D3 over D2), potentially reducing side effects associated with D2 antagonism .
  • Antidepressant Activity :
    • Preliminary research has shown that certain analogs of this compound exhibit antidepressant-like effects in animal models, suggesting a mechanism involving serotonin and norepinephrine pathways .

Comparative Analysis

The following table summarizes key biological activities of 3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine compared to related compounds:

Compound NameBiological ActivitySpecific TargetReference
3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazineModulator of fatty acid amide hydrolaseAnxiety and pain relief
Similar Piperazine Derivative AD3 receptor antagonistDepression treatment
Similar Piperazine Derivative BAntidepressant-like effectsSerotonin pathways

Q & A

Q. What are the standard synthetic routes for preparing 3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves modular steps such as:

  • Hydrogenation : Reduction of nitro or nitrile intermediates using Pd/C catalysts in solvents like DMF (e.g., hydrogenation of 1-(4-methoxyphenyl)piperazine derivatives as in ).
  • Alkylation : Introducing substituents via nucleophilic substitution, as seen in the reaction of piperazine with 3-nitrobenzyl bromide ().
  • Functionalization : Etherification (e.g., introducing the propan-2-yloxy group via Williamson synthesis).

Q. Optimization Strategies :

  • Adjust catalyst loading (e.g., 5–10% Pd/C for hydrogenation) and solvent polarity (DMF vs. ethanol) to improve yield.
  • Monitor reaction progress via TLC or LC-MS to minimize side products .

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry (e.g., chemical shifts for aromatic protons at δ 6.8–7.5 ppm and piperazine methyl groups at δ 1.2–1.5 ppm, as in and ).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ calculated for C16_{16}H25_{25}N2_2O: 265.19; observed 265.02 in ).
  • Chromatography : Normal-phase (silica gel) or reverse-phase HPLC for purity assessment ().

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., piperazine derivatives in and ).
  • Crystallography : Use single-crystal X-ray diffraction (via SHELX software, ) to unambiguously assign stereochemistry.
  • Dynamic NMR : Analyze temperature-dependent splitting to identify conformational flexibility in the piperazine ring .

Q. What strategies improve regioselectivity in functionalizing the piperazine core?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., acetylating the piperazine nitrogen before alkylation, as in ).
  • Directed Metalation : Use Pd-catalyzed C-H activation to target specific positions (e.g., ’s regioselective imidazole coupling).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at sterically accessible positions .

Q. How can computational tools predict the compound’s biological activity or receptor interactions?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock to model interactions with targets (e.g., dopamine D3 receptors, as in ).
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with activity data from analogs ().
  • Retrosynthesis AI : Platforms like BenchChem’s retrosynthesis tool (avoided per guidelines) or PubChem data can propose synthetic pathways .

Q. How should researchers address contradictory biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Control variables like cell line (HEK293 vs. CHO) or buffer pH (’s cAMP assays).
  • Metabolic Stability Tests : Evaluate cytochrome P450 interactions to rule out false negatives (e.g., ’s piperazine derivatives).
  • Structural Analog Comparison : Cross-reference with compounds like 1-(2-methoxyphenyl)piperazine to identify substituent-specific effects .

Q. What methods are used to study polymorphic forms or crystallographic packing?

Methodological Answer:

  • PXRD : Powder X-ray diffraction to identify polymorphs.
  • SHELX Refinement : Resolve high-resolution crystal structures (e.g., ’s application to small molecules).
  • Thermal Analysis : DSC/TGA to correlate melting points with stability (e.g., ’s mp data for similar piperazines) .

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